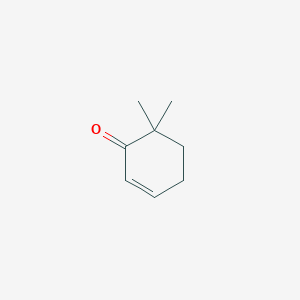

6,6-Dimethylcyclohex-2-enone

Description

Overview of Key Research Trajectories for 6,6-Dimethylcyclohex-2-enone

Research involving this compound and its derivatives is primarily focused on leveraging its unique structural features to develop novel synthetic methodologies and to access complex molecular targets. A significant research trajectory is the exploration of its utility in asymmetric catalysis, where the goal is to control the stereochemical outcome of reactions to produce enantiomerically pure compounds.

One prominent area of investigation is the use of this compound as a substrate in transition-metal-catalyzed reactions. For instance, iridium-catalyzed allylic enolization of a silyl (B83357) enol ether derived from 4,4-dimethylcyclohexane-1,3-dione, which exists in equilibrium with 3-hydroxy-6,6-dimethylcyclohex-2-en-1-one, has been demonstrated to proceed with high levels of chemo-, regio-, and enantioselectivity. nih.gov This method provides a route to chiral, substituted cyclohexenone derivatives that can serve as valuable intermediates in further synthetic endeavors. nih.gov

The following table summarizes the results of an iridium-catalyzed allylic enolization reaction, highlighting the high yields and enantioselectivities achieved.

| Entry | Allylic Substrate | Product | Yield (%) | ee (%) |

| 1 | cinnamyl acetate | 2-(1,3-diphenylallyl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one | 92 | 95 |

| 2 | (E)-1,3-diphenylallyl acetate | 2-((E)-1,3-diphenylallyl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one | 95 | 98 |

| 3 | (E)-1-phenylbut-2-en-1-yl acetate | 2-((E)-1-phenylbut-2-en-1-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one | 88 | 96 |

Another key research direction is the incorporation of the this compound scaffold into the total synthesis of natural products. While direct total syntheses starting from this compound are not extensively documented in readily available literature, the closely related 3,6-dimethylcyclohex-2-enone has been successfully employed in the total synthesis of the sesterterpenoid (±)-palauolide. nih.gov This synthesis showcases the strategic utility of the cyclohexenone core in building complex polycyclic systems. The principles demonstrated in such syntheses are directly applicable to the use of this compound, suggesting its potential as a starting material for other complex terpenoids. bohrium.comresearchgate.net

Furthermore, the development of cascade reactions involving cyclohexenone derivatives is an active area of research. These reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to the rapid construction of molecular complexity. The reactivity of the enone in this compound makes it an ideal candidate for participating in such cascades, for example, through a sequence of Michael additions and aldol (B89426) reactions.

Structure

3D Structure

Properties

IUPAC Name |

6,6-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-8(2)6-4-3-5-7(8)9/h3,5H,4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYIROCHSRBPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304112 | |

| Record name | 6,6-Dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6553-64-6 | |

| Record name | 6,6-Dimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6553-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6-Dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies Towards 6,6 Dimethylcyclohex 2 Enone and Its Functionalized Derivatives

De Novo Synthesis of the 6,6-Dimethylcyclohex-2-enone Core

The construction of the fundamental this compound ring system can be achieved through several strategic approaches, primarily involving the cyclization of acyclic precursors.

Methodologies Utilizing 1,3-Diketones (e.g., Dimedone) as Precursors

A prominent and widely employed strategy for synthesizing the this compound core involves the use of 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone, as a readily available starting material. One of the most classic and effective methods is the Robinson annulation. organic-chemistry.orgmasterorganicchemistry.com This reaction sequence typically begins with a Michael addition of an enolate, generated from a ketone, to an α,β-unsaturated ketone like methyl vinyl ketone. organic-chemistry.orgmasterorganicchemistry.com This is followed by an intramolecular aldol (B89426) condensation, which, after dehydration, yields the α,β-unsaturated cyclic ketone. organic-chemistry.orgmasterorganicchemistry.com

The Robinson annulation can be catalyzed by either acid or base. organic-chemistry.org The use of precursors to the α,β-unsaturated ketone, such as a β-chloroketone, can be advantageous in minimizing polymerization side reactions by keeping the concentration of the reactive enone low. organic-chemistry.org Organocatalytic approaches, for instance, using L-proline, have also been developed for the cascade synthesis of related structures, demonstrating high yields and excellent enantioselectivities. acs.org

Furthermore, direct reduction of dimedone can lead to the formation of 3,3-dimethylcyclohexanone, a key intermediate. google.com This reduction has been achieved through various methods, including transfer hydrogenation using ethylene (B1197577) glycol as a hydrogen donor in the presence of a ruthenium catalyst, or a two-step process involving reduction with Raney nickel followed by oxidation. google.com

Alternative Cyclization and Ring-Forming Approaches

Beyond the traditional Robinson annulation, other ring-forming strategies have been developed. For instance, the synthesis of bicyclic cyclohexenones can be accomplished using α-trimethylsilyl enones in a modified Robinson annulation. The Michael addition of a cycloalkanone enolate to an α-silylated α,β-unsaturated ketone produces a silylated 1,5-diketone, which then undergoes intramolecular aldol condensation and desilylation to afford the desired product. thieme-connect.de

Another approach involves the reaction of 3-chloro-5,5-dimethylcyclohex-2-enone, derived from dimedone, with various nucleophiles. orgsyn.orglookchem.com This β-chloroenone is a versatile intermediate that can undergo substitution reactions, providing a pathway to a range of functionalized cyclohexenone derivatives. orgsyn.org

Synthesis of Activated and Substituted this compound Analogs

The this compound core can be further elaborated to introduce various functional groups, enhancing its synthetic utility. These modifications include the formation of silyl (B83357) enol ethers, enaminones, and alkylated or arylated derivatives.

Preparation of Silyl Enol Ethers (e.g., 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one)

Silyl enol ethers are valuable reactive intermediates in organic synthesis. wikipedia.org The synthesis of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one can be achieved from 4,4-dimethylcyclohexane-1,3-dione. mdpi.comresearchgate.net This transformation is typically accomplished by reacting the dione (B5365651) with a silylating agent like hexamethyldisilazane (B44280) (HMDS). mdpi.comresearchgate.net

The formation of silyl enol ethers from enolizable ketones is generally achieved by reaction with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can influence the regioselectivity of the reaction, leading to either the kinetic or thermodynamic silyl enol ether. For example, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic product. wikipedia.orgyoutube.com In contrast, weaker bases like triethylamine (B128534) tend to yield the more stable thermodynamic product. wikipedia.orgyoutube.com

| Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|

| 4,4-Dimethylcyclohexane-1,3-dione | Hexamethyldisilazane (HMDS) | 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one | Direct silylation of the dione. mdpi.comresearchgate.net |

| Unsymmetrical Ketone | LDA, Trimethylsilyl chloride, -78°C | Kinetic Silyl Enol Ether | Formation of the less substituted enol ether. wikipedia.orgyoutube.com |

| Unsymmetrical Ketone | Triethylamine, Trimethylsilyl chloride | Thermodynamic Silyl Enol Ether | Formation of the more substituted enol ether. wikipedia.orgyoutube.com |

Synthesis of Enaminone Derivatives (e.g., 3-((2-chlorophenyl)amino)-6,6-dimethylcyclohex-2-enone)

Enaminones are another important class of functionalized cyclohexenones, serving as versatile precursors in heterocyclic synthesis. scitechnol.comacgpubs.org The synthesis of enaminone derivatives of this compound is commonly achieved by the reaction of dimedone with various amines. researchgate.net

A general method involves the condensation of dimedone with a primary or secondary amine, often with azeotropic removal of water. More efficient and environmentally friendly solvent-free methods have also been developed. scitechnol.com For instance, the reaction of dimedone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) produces an intermediate enaminone which can then be reacted with various amines to yield a range of substituted enaminones. scitechnol.com The synthesis of 3-((2-chlorophenyl)amino)-6,6-dimethylcyclohex-2-enone has been reported in the context of synthesizing benzothiazine derivatives. nih.gov

| Starting Material | Reagents | Product Type | Reaction Conditions |

|---|---|---|---|

| Dimedone | Primary/Secondary Amine | β-Enaminone | Azeotropic water removal. |

| Dimedone | N,N-dimethylformamide dimethyl acetal (DMF-DMA), then Amine | Substituted Enaminone | Solvent-free conditions. scitechnol.com |

| Dimedone | 2-Chloroaniline | 3-((2-chlorophenyl)amino)-6,6-dimethylcyclohex-2-enone | Used as a precursor for benzothiazine synthesis. nih.gov |

Preparation of Alkylated and Arylated Cyclohexenone Derivatives

The introduction of alkyl and aryl groups onto the cyclohexenone ring significantly expands its structural diversity and potential applications. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose. acs.orgnih.govresearchgate.net

An unprecedented palladium-catalyzed sequential arylation and allylic alkylation of highly functionalized cyclohexenones has been developed. acs.orgnih.govresearchgate.net This one-pot procedure allows for the creation of building blocks containing a benzylic quaternary carbon. acs.orgnih.gov Furthermore, direct γ-C(sp³)–H arylation of β-alkoxy cyclohexenones has been achieved using a palladium catalyst, providing a mild method for introducing aryl groups at the γ-position. rsc.org

The alkylation of cyclohexanone (B45756) derivatives can also be achieved through various other methods. For example, the alkylation of 2,6-dimethylcyclohexanone (B152311) can be controlled to produce either cis or trans isomers depending on the choice of base and alkylating agent. ubc.ca Additionally, the α-alkylation of ketones with alcohols can be accomplished using transition metal catalysts via a borrowing hydrogen strategy. researchgate.net

| Reaction Type | Catalyst/Reagents | Substrate | Key Outcome |

|---|---|---|---|

| Sequential Arylation and Allylic Alkylation | Palladium Catalyst | Highly Functionalized Cyclohexenones | Formation of benzylic quaternary carbons in one step. acs.orgnih.govresearchgate.net |

| Direct γ-C(sp³)–H Arylation | Palladium Catalyst | β-Alkoxy Cyclohexenones | Mild arylation at the γ-position. rsc.org |

| Alkylation | Base, Alkylating Agent | 2,6-Dimethylcyclohexanone | Stereoselective formation of cis or trans isomers. ubc.ca |

| α-Alkylation | Transition Metal Catalyst | Ketones and Alcohols | Alkylation via borrowing hydrogen strategy. researchgate.net |

Isomerization Processes in the Synthesis of this compound Derivatives

The strategic relocation of double bonds within a molecular framework, known as isomerization, is a powerful tool in organic synthesis for accessing specific isomers that might be thermodynamically more stable or synthetically more valuable. In the context of producing derivatives of this compound, the isomerization of an exocyclic double bond to an endocyclic position is a key transformation. This process converts a less stable, kinetically favored product into a more stable, thermodynamically favored α,β-unsaturated ketone.

Catalytic Isomerization of Exo Double Bonds (e.g., 6-ethylidene-2,2-dimethylcyclohexan-1-one to 2-ethyl-6,6-dimethylcyclohex-2-enone)

A significant example of this methodology is the conversion of 6-ethylidene-2,2-dimethylcyclohexan-1-one to the valuable fragrance ingredient, 2-ethyl-6,6-dimethylcyclohex-2-enone. google.comgoogle.com This isomerization effectively shifts the double bond from an external (exo) position to an internal (endo) position within the cyclohexanone ring, resulting in a conjugated system. This transformation is typically achieved through catalytic means, which facilitate the reaction with high efficiency and selectivity, minimizing the formation of byproducts. google.com

The process is generally performed in the presence of a catalyst system that includes a metal, such as palladium (Pd) or platinum (Pt), and either molecular hydrogen or a hydrogen source. google.comgoogle.com The metal can be supported on materials like carbon or aluminum oxide to enhance its catalytic activity and stability. google.com

Detailed Research Findings:

Research has demonstrated the efficacy of palladium on carbon (Pd/C) as a catalyst for this isomerization. In one described method, 6-ethylidene-2,2-dimethylcyclohexan-1-one is heated in the presence of 5% Palladium on carbon and a hydrogen source like formic acid. google.com The reaction, conducted at elevated temperatures (e.g., 170°C), yields 2-ethyl-6,6-dimethylcyclohex-2-en-1-one with high purity. google.com Another approach involves a continuous process using a tubular reactor packed with 4% Palladium on carbon. google.com In this setup, a stream of the starting material and a mixture of hydrogen and nitrogen gas are passed through the heated reactor, affording the desired isomerized product. google.com

The choice of hydrogen source can also influence the reaction's outcome. Besides molecular hydrogen, other transfer hydrogenation agents have been successfully employed. These include tetralin, formic acid, limonene, and cyclohexanol. google.com The efficiency of these agents can vary, as shown in related isomerization studies. google.com

The mechanism of this catalytic isomerization likely involves a series of reversible addition-elimination steps of hydrogen on the palladium surface. The catalyst facilitates the migration of the double bond to the thermodynamically more stable endocyclic position, driven by the formation of the conjugated enone system.

The table below summarizes key findings from a patent describing the catalytic isomerization process. google.com

| Catalyst | Starting Material | Hydrogen Source | Temperature (°C) | Yield (%) |

| 5% Pd/C | 6-ethylidene-2,2-dimethylcyclohexan-1-one | Formic Acid | 170 | 93 |

| 4% Pd/C | 6-ethylidene-2,2-dimethylcyclohexan-1-one | H₂/N₂ gas | 190 | 81 |

Table 1. Catalytic Isomerization of 6-ethylidene-2,2-dimethylcyclohexan-1-one. google.com

This catalytic isomerization represents an advantageous and productive method for synthesizing 2-ethyl-6,6-dimethylcyclohex-2-enone, a compound of interest in the fragrance industry. google.comgoogle.com The use of heterogeneous catalysts simplifies product purification and allows for continuous industrial-scale production. google.com

Elucidating the Reactivity Profile of 6,6 Dimethylcyclohex 2 Enone in Complex Transformations

Keto-Enol Tautomerism and Enolate Chemistry of 6,6-Dimethylcyclohex-2-enone Systems

The presence of α-hydrogens relative to the carbonyl group allows this compound to undergo keto-enol tautomerism, a fundamental process that underpins much of its reactivity. This equilibrium gives rise to enol and enolate intermediates that are crucial for carbon-carbon bond formation.

Investigation of Tautomeric Equilibria and Interconversion Mechanisms

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond). vedantu.comlibretexts.org For this compound, the keto form is generally more stable and predominates under normal conditions, primarily because the carbon-oxygen double bond is stronger than a carbon-carbon double bond. vedantu.comlibretexts.org

The interconversion between the keto and enol tautomers is typically slow in neutral media but can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Mechanism: A base removes a proton from the α-carbon (C4) to form a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom of the enolate yields the enol tautomer. libretexts.org

Acid-Catalyzed Mechanism: The process begins with the protonation of the carbonyl oxygen, making the α-protons more acidic. A weak base (like the solvent) can then remove an α-proton to form the enol. libretexts.org

The compound this compound possesses α-hydrogens at the C4 position, allowing it to exhibit this tautomerism and form the corresponding enol or enolate intermediates. vedantu.com The equilibrium can be influenced by factors such as solvent and pH. For some related ketones, the enol content can increase significantly in aprotic solvents compared to aqueous solutions. nih.gov

Generation and Reactivity of Enolates and Enol Derivatives in Nucleophilic Processes

While enols can act as nucleophiles, enolates are far more reactive due to their negative charge, making them superior nucleophiles for synthetic applications. pressbooks.publibretexts.org Stable solutions of enolates can be prepared by treating a ketone with a strong base. pressbooks.pubyoutube.com The resulting enolate of this compound is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen atom. libretexts.orglibretexts.org While reactions can occur at the oxygen to yield enol derivatives, reaction at the α-carbon is more common and typically desired for forming new carbon-carbon bonds. pressbooks.publibretexts.org

The reactivity of these intermediates is central to many synthetic strategies. For instance, a derivative of this compound, specifically 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, is utilized as a stable enol precursor. nih.govnih.gov In this silyl (B83357) enol ether form, the enol is "trapped," allowing it to be used as a nucleophile in reactions that might otherwise be complicated by the keto-enol equilibrium. nih.govnih.gov This enol derivative can then participate in highly selective nucleophilic processes, such as the iridium-catalyzed allylic enolization, demonstrating the synthetic utility of harnessing the compound's enolate chemistry. nih.govnih.gov

Allylic Functionalization and Substitution Reactions of this compound Derivatives

The allylic positions of this compound and its derivatives provide further sites for strategic functionalization. Combining the compound's enolate chemistry with transition-metal catalysis has enabled the development of powerful methods for creating chiral centers with high precision.

Enantioselective Allylic Enolization Processes (e.g., Iridium-catalyzed)

Iridium-catalyzed asymmetric allylic substitution has become a robust tool for constructing optically active compounds. nih.gov This methodology has been successfully applied to a silyl enol ether derivative of this compound. nih.govnih.gov In a key study, researchers developed an iridium-catalyzed allylic enolization that proceeds with high levels of chemo-, regio-, and enantioselectivity. nih.govnih.gov

The reaction utilizes a silyl enol ether derived from 4,4-dimethylcyclohexane-1,3-dione as the nucleophile, which undergoes an iridium-catalyzed allylic substitution. nih.govnih.gov The presence of the quaternary carbon atom and careful adjustment of reaction conditions were crucial for achieving high selectivity. nih.govnih.gov This process affords substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones in good to high yields. nih.govnih.gov The use of iridium catalysis is particularly advantageous for directing the substitution to the branched position of the allylic electrophile, a selectivity that is often challenging to achieve with other transition metals like palladium. nih.govbohrium.com

Table 1: Iridium-Catalyzed Enantioselective Allylic Enolization of a this compound Derivative Data sourced from a study on the iridium-catalyzed allylic enolization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one. nih.gov

| Entry | Allylic Alcohol | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Cinnamyl alcohol | 85 | 95 |

| 2 | (E)-Hex-2-en-1-ol | 82 | 96 |

| 3 | (E)-Oct-2-en-1-ol | 88 | 97 |

Chiral Carbon-Fluorine Bond Formation in Allylated Derivatives

The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties. Creating chiral, fluorine-containing centers is a major focus in medicinal chemistry and materials science. The enantiomerically enriched allylated products derived from this compound serve as valuable precursors for subsequent stereoselective fluorination. nih.govnih.gov

The chiral carbon center established during the iridium-catalyzed allylation can direct the stereochemical outcome of a subsequent fluorination reaction on the newly introduced allylic group. nih.govnih.gov This substrate-controlled diastereoselective reaction allows for the construction of a chiral carbon-fluorine bond. The process typically involves reacting the allylated product with an electrophilic fluorinating reagent, such as N-fluorobenzenesulfonimide (NFSI). harvard.edu The existing stereocenter guides the approach of the fluorine atom, leading to the formation of the fluorinated product with high diastereoselectivity. This two-step sequence—enantioselective allylation followed by diastereoselective fluorination—provides an effective route to complex molecules bearing both a chiral quaternary center and a chiral C-F bond. nih.govnih.gov

Cycloaddition Reactions Involving this compound Derivatives

Cycloaddition reactions are powerful methods for constructing cyclic systems in a single step. libretexts.org The α,β-unsaturated ketone motif in this compound allows it to participate in several types of cycloadditions, most notably as a [2π] component in [2+2] and [4+2] cycloadditions.

A prominent example is the photochemical [2+2] cycloaddition between an enone and an alkene, sometimes known as the De Mayo reaction. wikipedia.org This reaction does not typically proceed thermally but is enabled by photochemical excitation of the enone. The mechanism involves the photoexcitation of the enone to its triplet state, which then interacts with a ground-state alkene to form a diradical intermediate. This intermediate subsequently collapses to form a cyclobutane (B1203170) ring. wikipedia.org The stereochemistry of the resulting cyclobutane product is often predictable, with steric factors favoring the placement of bulky substituents on opposite sides of the ring. wikipedia.org

Furthermore, this compound can act as a dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction, by reacting with a conjugated diene. libretexts.org In this role, the double bond of the enone reacts with the diene to form a six-membered ring. The reactivity of the enone as a dienophile is influenced by the electronic nature of its substituents. While it may not be as reactive as dienophiles bearing stronger electron-withdrawing groups, it can still undergo these transformations under appropriate conditions, such as with Lewis acid catalysis or at high temperatures.

Cascade and Multicomponent Reaction Strategies

Cascade and multicomponent reactions offer an efficient approach to molecular complexity, allowing for the formation of multiple chemical bonds in a single synthetic operation. These strategies are highly valued for their atom economy and operational simplicity.

Sequential reactions that combine hydroformylation and aldol (B89426) condensation provide a versatile method for the synthesis of functionalized carbocycles from unsaturated ketones. nih.gov In this sequence, the carbon-carbon double bond of a cyclohexenone derivative can first undergo hydroformylation to introduce an aldehyde functionality. This intermediate can then participate in an intramolecular aldol reaction, leading to the formation of a new ring fused to the original cyclohexanone (B45756) core. The stereochemical outcome of the aldol reaction can often be controlled by the reaction conditions, such as the choice of catalyst and temperature, providing access to specific diastereomers. nih.gov

Dimedone (5,5-dimethylcyclohexane-1,3-dione), a close relative of this compound, is an exceptionally versatile building block in multicomponent reactions (MCRs) for the synthesis of a wide variety of fused heterocyclic systems. researchgate.netresearchgate.net Its ability to exist in tautomeric equilibrium with its enol form makes it a reactive nucleophile. researchgate.net In these one-pot reactions, dimedone can be combined with an aldehyde and another component, such as a nitrogen-containing nucleophile or an active methylene (B1212753) compound, to construct complex heterocyclic scaffolds. researchgate.netnih.gov For example, the reaction of dimedone, an aldehyde, and malononitrile (B47326) can lead to the formation of pyran-annulated systems. rsc.org These MCRs are often promoted by catalysts and can be performed under environmentally benign conditions, offering high yields and operational simplicity. researchgate.netacs.org

| Reactants | Catalyst/Conditions | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Dimedone, Aldehyde, 2-Naphthol | Ammonium oxalate, solvent-free | Tetrahydrobenzo[a]xanthen-11-one | researchgate.net |

| Dimedone, Aldehyde, Malononitrile, Tetronic Acid | InCl3, solvent-free | Polyfunctionalized 4H-pyrans | rsc.org |

| Isatin, 2-Aminobenzothiazoles, Dimedone | Triethylamine (B128534) | Spiroheterocycles | nih.gov |

| Dimedone, Aldehyde, 2-Bromoacetophenone | Imidazole, water | Dimedone-coupled 2,3-dihydrofurans | acs.org |

Radical and Electron-Catalyzed Transformations

Radical and electron-catalyzed reactions offer alternative pathways for the functionalization of cyclohexenone systems, often proceeding under mild conditions and with unique selectivity profiles.

The photochemistry of cyclohexenones can be correlated with their behavior under electron impact in mass spectrometry, where ketene (B1206846) formation is a notable fragmentation pathway. acs.org In synthetic applications, electron-catalyzed reactions, such as those initiated by photoredox catalysts under visible light, can generate radical anions from enones. acs.org These reactive intermediates can then participate in enantioselective additions.

The selective hydrogenation of the carbon-carbon double bond in cyclohexenone to yield cyclohexanone is another important transformation. This can be achieved using catalysts such as iron-ruthenium bimetallic nanoparticles. rsc.org The development of catalytic systems for the dehydrogenative aromatization of cyclohexenones and their saturated counterparts, cyclohexanones, provides a direct route to substituted phenols, which are valuable industrial chemicals and synthetic intermediates. rsc.org Furthermore, iridium-catalyzed allylic enolization of silyl enol ethers derived from this compound has been developed, affording chiral allylated products with high regio- and enantioselectivity. mdpi.com

Sulfur Insertion Reactions via Electron Catalysis for Benzothiazine Derivatives

The construction of the benzothiazine scaffold through the incorporation of a sulfur atom into a pre-existing cyclic framework represents a significant challenge in synthetic organic chemistry. Electron catalysis has emerged as a powerful tool to facilitate such transformations, particularly for substrates that are otherwise unreactive under conventional conditions. Research in this area has explored the reactivity of α,β-unsaturated ketones, such as this compound, as precursors for the synthesis of complex heterocyclic systems.

A proposed pathway for the synthesis of benzothiazine derivatives from this compound involves an electron-catalyzed sulfur insertion reaction. This method is predicated on the generation of a radical anion from the enone, which then engages in a cascade reaction with a suitable sulfur and nitrogen source to yield the desired heterocyclic product.

The hypothetical reaction commences with the single-electron reduction of this compound, a process that can be initiated by an electrochemical setup or a chemical reductant. This reduction generates a transient radical anion intermediate. The radical anion is then proposed to react with a bifunctional reagent containing both sulfur and a protected nitrogen, such as a thioamide derivative.

In a plausible mechanistic scenario, the radical anion undergoes a conjugate addition with a sulfur donor. Subsequent intramolecular cyclization involving the nitrogen nucleophile, followed by aromatization or functional group manipulation, would lead to the formation of a dihydrobenzothiazine derivative. The gem-dimethyl group at the 6-position of the starting enone remains as a key structural feature in the final product.

While specific experimental data on this exact transformation is not extensively documented in peer-reviewed literature, the feasibility of such a reaction can be inferred from related studies on electron-catalyzed C-S bond formation and the synthesis of benzothiazines through radical pathways. The following table presents hypothetical data for the optimization of such a reaction, illustrating the potential influence of various parameters on the reaction's efficiency.

Table 1: Hypothetical Optimization of Electron-Catalyzed Sulfur Insertion for the Synthesis of a Dihydrobenzothiazine Derivative from this compound

| Entry | Catalyst/Mediator | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | Fe(acac)₃ | THF | 25 | 45 | 1.5:1 |

| 2 | Ni(cod)₂ | DMF | 25 | 55 | 2:1 |

| 3 | Mn(OAc)₂ | Acetonitrile | 40 | 62 | 2.5:1 |

| 4 | Electrochemical | Acetonitrile | 25 | 75 | 3:1 |

| 5 | Ru(bpy)₃Cl₂ | Methanol | 25 | 68 | 2.8:1 |

This table is interactive. You can sort the data by clicking on the column headers.

The data presented in the table is for illustrative purposes to suggest potential outcomes of a systematic study into this novel transformation. It highlights that an electrochemical approach (Entry 4) could potentially offer the highest yield and stereoselectivity. The choice of catalyst and solvent would be crucial in controlling the reaction pathway and minimizing side reactions. Further research would be necessary to validate these hypothetical findings and fully elucidate the reaction mechanism.

Stereochemical Control and Asymmetric Synthesis Leveraging 6,6 Dimethylcyclohex 2 Enone Scaffolds

Enantioselective Catalysis in Functionalization Reactions

The direct functionalization of the 6,6-dimethylcyclohex-2-enone core using enantioselective catalysis is a powerful strategy for creating optically active products. A notable advancement in this area is the iridium-catalyzed allylic enolization of silyl (B83357) enol ethers derived from the parent structure.

Detailed research has demonstrated the use of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one in iridium-catalyzed allylic enolization. alfa-chemistry.comnih.gov This reaction, accomplished under mild conditions, introduces an allyl group at the C2 position with high levels of control. alfa-chemistry.comnih.gov The success of the transformation is attributed to the combination of the quaternary carbon at C6 and carefully optimized reaction conditions, which together facilitate excellent chemoselectivity, regioselectivity, and enantioselectivity. alfa-chemistry.comwikipedia.org The catalyst system typically consists of a cyclometalated Iridium(I) complex paired with a chiral phosphoramidite (B1245037) ligand. nih.govrsc.org This method yields substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones in good to high yields and with high enantiomeric excess (ee). alfa-chemistry.comwikipedia.org

Table 1: Iridium-Catalyzed Enantioselective Allylic Enolization

This table summarizes the results for the Iridium-catalyzed reaction between 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one and various allylic substrates, highlighting the efficiency and selectivity of the process. alfa-chemistry.com

| Allylic Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Allyl Carbonate | 2-allyl-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one | 85 | 95 |

| Cinnamyl Carbonate | 3-hydroxy-6,6-dimethyl-2-(3-phenylallyl)cyclohex-2-en-1-one | 92 | 97 |

| Crotyl Carbonate | 2-(but-2-en-1-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one | 88 | 96 |

| Prenyl Carbonate | 3-hydroxy-6,6-dimethyl-2-(3-methylbut-2-en-1-yl)cyclohex-2-en-1-one | 78 | 94 |

Diastereoselective Transformations of Cyclohexenone Intermediates

Once an initial chiral center is established on the this compound framework, it can effectively direct the stereochemical outcome of subsequent transformations, leading to specific diastereomers. This substrate-controlled diastereoselectivity is a cornerstone of synthetic strategy.

A clear example is the diastereoselective fluorination of the chiral allylated intermediates described previously. alfa-chemistry.com The chiral center created during the iridium-catalyzed allylation induces the formation of a new carbon-fluorine bond with a specific stereochemistry at the adjacent position. alfa-chemistry.comwikipedia.org This type of reaction is crucial for synthesizing complex molecules with multiple, well-defined stereocenters, such as those found in many natural products and pharmaceuticals. beilstein-journals.org The stereochemical outcome is often governed by transition state energetics, where the existing stereocenter forces the incoming reagent to approach from the sterically less hindered face to minimize unfavorable interactions, leading to the preferential formation of one diastereomer over others. nih.gov This principle has been applied in various contexts, including tandem reactions where multiple bonds and stereocenters are formed in a single operation with high diastereoselectivity. rsc.org

Chiral Induction in the Synthesis of Optically Active Derivatives (e.g., (R)-6,6-dimethylcyclohex-2-en-1-ol)

The synthesis of specific, optically active derivatives, such as the chiral allylic alcohol (R)-6,6-dimethylcyclohex-2-en-1-ol, from the prochiral this compound is a key objective in asymmetric synthesis. The most common and reliable methods for achieving this transformation involve the enantioselective reduction of the ketone functionality.

The Corey-Bakshi-Shibata (CBS) reduction is a preeminent method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. alfa-chemistry.comwikipedia.orgnrochemistry.com This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex. alfa-chemistry.comnrochemistry.com The mechanism involves the coordination of the ketone's oxygen atom to the Lewis acidic boron of the catalyst. wikipedia.orgnrochemistry.com The chiral framework of the oxazaborolidine sterically shields one face of the ketone, forcing the hydride to be delivered from the borane to the opposite, more accessible face. nrochemistry.com By selecting the appropriate enantiomer of the CBS catalyst (derived from either (R)- or (S)-proline), one can selectively synthesize either the (R)- or (S)-alcohol with high enantiomeric excess. alfa-chemistry.comwikipedia.org This method is highly valued for its predictability, broad substrate scope, and excellent stereocontrol. alfa-chemistry.com Other chiral borane reagents, such as Alpine Borane (derived from pinene), can also be used to achieve similar enantioselective reductions through reagent-controlled asymmetric synthesis. dnrcollege.orgdnrcollege.org

Catalytic Methods in 6,6 Dimethylcyclohex 2 Enone Chemistry

Transition Metal-Catalyzed Reactions

Transition metals have proven to be powerful catalysts for activating and functionalizing the 6,6-dimethylcyclohex-2-enone core, enabling a range of asymmetric and isomerization reactions.

Iridium catalysts are particularly effective in asymmetric transformations, including allylic substitutions and hydrogenations, offering high levels of stereocontrol. nih.govnih.gov A notable application involves the iridium-catalyzed allylic enolization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, a derivative of the target enone. nih.govmdpi.com This process, which involves a keto-enol isomerization, allows for the enantioselective introduction of an allyl group. nih.gov The reaction proceeds under mild conditions and demonstrates high regioselectivity and enantioselectivity, facilitated by the quaternary carbon atom of the cyclohexenone ring. nih.govmdpi.com This method yields substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones in good to high yields. nih.gov

Iridium N,P complexes have also emerged as an efficient catalytic system for the asymmetric hydrogenation of olefins that are minimally functionalized. nih.gov This approach can be used for the desymmetrization of dienes, providing a route to install vicinal stereogenic centers. nih.gov

Table 1: Iridium-Catalyzed Asymmetric Allylic Enolization Data derived from studies on 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one.

| Entry | Allylic Electrophile | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Cinnamyl carbonate | 85 | 95 |

| 2 | 1,3-Diphenylallyl carbonate | 92 | 98 |

| 3 | 4-Fluorocinnamyl carbonate | 88 | 96 |

Palladium and platinum complexes are well-known for their ability to catalyze isomerization reactions, such as cycloisomerizations of enynes. nih.govnih.gov Platinum(II) catalysts, like PtCl₂, are efficient for various atom-economical rearrangements. nih.gov These transformations, while often demonstrated on linear enyne substrates, proceed through a common mechanism involving the π-complexation of the Pt(II) to the alkyne, which triggers a cationic cascade. nih.govacs.org This fundamental reactivity can lead to skeletal reorganizations, forming bicyclic products. nih.gov For instance, platinum-catalyzed cycloisomerization of hydroxylated enynes can yield bicyclo[3.1.0]hexan-3-one derivatives. nih.gov The mechanism is believed to involve cyclopropyl-metallocarbenoid intermediates. acs.org

While direct isomerization studies on this compound are less common, related palladium-catalyzed aerobic dehydrogenation of cyclic ketones is a known method for synthesizing cyclic enones. This process represents an atom-economical alternative to stoichiometric oxidation methods.

Rhodium catalysts are pivotal in carbonylation chemistry, including processes related to hydroformylation. nih.govnih.gov While direct hydroformylation of this compound is not widely reported, rhodium-catalyzed carbonylation reactions of related unsaturated systems, such as 1,4-enynes, are well-established for synthesizing cyclopentenones. nih.govnih.gov These reactions can proceed via a [4+1] cycloaddition of a vinylallene intermediate with carbon monoxide. nih.gov The versatility of rhodium catalysis is also demonstrated in [5+2+1] cycloadditions of ene-vinylcyclopropanes and CO to construct eight-membered carbocycles, a key strategy in natural product synthesis. acs.org Rhodium catalysts can also be used in oxidative alkenylation reactions, for example, to convert anisoles and olefins into alkenyl anisoles. nih.gov

Organocatalytic Approaches (e.g., Quinine-derived catalysts)

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Cinchona alkaloids, particularly quinine (B1679958) and its derivatives, are highly effective catalysts for Michael additions to α,β-unsaturated ketones. nih.govnih.govthieme-connect.de Quinine-derived primary amines or squaramides can catalyze the enantioselective Michael addition of cyclic β-diones to α,β-unsaturated enones. nih.govnih.gov A highly enantioselective sulfa-Michael addition, reacting aromatic thiols with cyclic enones, has been achieved using a quinine-derived urea (B33335) catalyst at remarkably low loadings (0.1 mol%). thieme-connect.de These reactions provide straightforward access to optically active sulfides, which are valuable synthetic precursors. thieme-connect.de

Table 2: Quinine-Derived Catalyst in Asymmetric Michael Additions to Cyclic Enones

| Nucleophile | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) |

| Dimedone | Primary Amine | 71 | 94 |

| Thiophenol | Urea | 95 | 92 |

| 4-Chlorothiophenol | Urea | 94 | 91 |

| 1,3-Indandione | Squaramide | 85 | 90 |

Electron Catalysis in Complex Organic Reactions

Electron catalysis, often involving photoredox catalysts, enables unique transformations through single-electron transfer (SET) mechanisms. These methods can generate radical intermediates under mild conditions. nih.gov For instance, photoredox-catalyzed cascade annulations of 1,6-enynes can produce diverse cyclopropane-fused bicyclic compounds. nih.gov However, the application of this strategy directly to α,β-unsaturated enones can be limited by their electrochemical properties. The low reduction potentials of many α,β-unsaturated enones (E₁/₂ʳᵉᵈ ≤ −2.0 V) can render SET-based photoredox processes non-viable. acs.org

Despite this limitation, related photochemical reactions can occur. The [2+2] photocycloaddition is a well-known reaction for enones. acs.org For example, 2-(2′-alkenyloxy)cycloalk-2-enones undergo intramolecular [2+2] photocycloaddition to yield bicyclic products. acs.org This reaction does not proceed via electron catalysis but involves the direct photoexcitation of the enone.

Another relevant area is the Diels-Alder, or [4+2] cycloaddition, reaction, a powerful tool for forming six-membered rings. libretexts.orgorganic-chemistry.orgwikipedia.org This concerted pericyclic reaction involves the interaction between the four π-electrons of a conjugated diene and the two π-electrons of a dienophile. organic-chemistry.orgyoutube.com While traditionally a thermal process, modern variants can be promoted by catalysts, and the underlying concept of using π-electron systems is central to many complex organic reactions. wikipedia.orglibretexts.org

Computational and Spectroscopic Investigations of 6,6 Dimethylcyclohex 2 Enone and Its Reaction Pathways

Quantum Chemical Studies (Density Functional Theory) for Structural and Electronic Characterization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.net The foundation of DFT is that the total energy of a system is a unique functional of the electron density. nih.gov By solving the Kohn-Sham equations, it is possible to determine the ground-state electronic structure and related properties of a molecule. nih.govuci.edu

A fundamental application of DFT is geometry optimization, a process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. q-chem.com This computational procedure calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles.

For 6,6-dimethylcyclohex-2-enone, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, can predict these parameters. The cyclohexenone ring is expected to adopt a conformation that minimizes steric strain between the gem-dimethyl group at the C6 position and the rest of the ring.

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is representative of typical values obtained from DFT calculations for similar cyclohexenone structures.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C=O | 1.22 Å | |

| C=C | 1.34 Å | |

| C-C (single) | 1.50 - 1.54 Å | |

| C-H | 1.09 - 1.10 Å | |

| Bond Angles | ||

| C-C=O | 121.5° | |

| C=C-C | 123.0° | |

| H-C-H (methyl) | 109.5° | |

| Dihedral Angle | C1-C2-C3-C4 | ~15° |

Nonlinear optical (NLO) materials are of significant interest for applications in photonics, including optical switching and data storage. nih.govresearchgate.net DFT is a powerful tool for predicting the NLO response of organic molecules. Key NLO properties include the molecular dipole moment (μ), the mean polarizability (⟨α⟩), and the first-order hyperpolarizability (β). researchgate.net These properties describe how a molecule's charge distribution is affected by an external electric field.

Computational studies on organic molecules often employ DFT methods to calculate these parameters. nih.govfrontiersin.org For this compound, the presence of the conjugated enone system (a π-donor/acceptor system) suggests it may exhibit NLO properties. Calculations can reveal the magnitude of its hyperpolarizability, which indicates its potential for applications like second-harmonic generation.

Table 2: Calculated Nonlinear Optical Properties Note: These values are illustrative and depend on the specific DFT functional and basis set used, such as CAM-B3LYP/6-311++G(2d,2p).

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | ~3.5 D |

| Mean Polarizability | ⟨α⟩ | ~85 x 10⁻²⁴ esu |

| First Hyperpolarizability | β_total | ~150 x 10⁻³⁰ esu |

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. nih.govmdpi.com Intense red spots on the d_norm map highlight significant interactions, such as hydrogen bonds. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis Note: The data represents a typical distribution for an organic molecule dominated by non-polar groups.

| Contact Type | Contribution to Hirshfeld Surface | Description |

| H···H | ~55% | Represents the most significant contribution, typical for hydrogen-rich organic molecules. nih.gov |

| O···H / H···O | ~25% | Indicates interactions involving the carbonyl oxygen, likely weak C-H···O hydrogen bonds. nih.gov |

| C···H / H···C | ~15% | Relates to contacts between carbon and hydrogen atoms on adjacent molecules. nih.gov |

| Other (C···C, C···O) | ~5% | Minor contributions from other atomic contacts. |

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for exploring the potential energy surfaces of chemical reactions. This allows for the mapping of reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states.

Enones like this compound are known to participate in cycloaddition reactions, such as the [2+2] cycloaddition to form cyclobutane (B1203170) rings. nih.gov Computational studies can distinguish between different possible mechanisms, for example, a concerted pathway where all bonds are formed simultaneously, versus a stepwise mechanism. A stepwise route often involves the formation of a diradical or zwitterionic intermediate. nih.gov For the reaction of an enone with an alkene, DFT can be used to model the approach of the reactants and determine if a stable intermediate is formed before the final cyclobutane product. nih.gov Studies have shown that some [2+2] cycloadditions proceed through a stepwise mechanism involving a zwitterionic intermediate, which can be identified computationally. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, DFT can generate a complete energetic profile, or reaction coordinate diagram, for a given transformation. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants defines the activation energy barrier for the reaction. This barrier is a critical factor in determining the reaction rate.

For a hypothetical [2+2] cycloaddition of this compound, DFT calculations can provide the relative energies for each species along the reaction coordinate. This includes the energy of the initial reactants, the energy of the transition state (TS) leading to an intermediate, the energy of the intermediate itself, a second transition state, and the final cycloadduct product. These energetic calculations are crucial for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. nih.gov

Table 4: Illustrative Energetic Profile for a Stepwise [2+2] Cycloaddition Reaction Note: Energies are relative to the separated reactants (0.0 kcal/mol). Values are representative for such a reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Ethylene (B1197577) | 0.0 |

| TS1 | First Transition State | +25.5 |

| Intermediate | Zwitterionic Intermediate | +5.2 |

| TS2 | Second Transition State | +12.8 |

| Product | Cyclobutane Adduct | -10.7 |

Advanced Spectroscopic Characterization for Structural Elucidation of Derivatives and Reaction Products

The definitive assignment of the three-dimensional structure of molecules derived from this compound is fundamental to understanding their chemical behavior and potential applications. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, provide the necessary tools for unambiguous structural and stereochemical determination of these compounds.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. For derivatives of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY) is indispensable for establishing connectivity, relative stereochemistry, and conformational preferences.

In the analysis of reaction products, such as those arising from Michael additions or Diels-Alder reactions involving this compound, ¹H NMR spectroscopy provides initial, crucial information. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals offer insights into the electronic environment and spatial relationships of neighboring protons. For instance, the vinyl protons of the cyclohexenone ring typically appear in the downfield region (around 6.0-7.0 ppm), and their coupling constants can help define the geometry of the ring.

Two-dimensional NMR techniques are then employed for a more comprehensive analysis. Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, establishing which protons are directly connected through bonds. This is vital for tracing the carbon skeleton of a newly formed derivative. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.nethmdb.caHeteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is instrumental in identifying quaternary carbons and piecing together different fragments of the molecule.

For the critical determination of stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is the premier solution-state NMR technique. sfu.ca It identifies protons that are close in space, irrespective of whether they are directly bonded. The observation of a NOESY cross-peak between two protons indicates their spatial proximity, which can be used to deduce the relative configuration of stereocenters. For example, in a bicyclic adduct formed from a Diels-Alder reaction, NOESY can distinguish between endo and exo isomers by revealing key through-space interactions. sfu.casapub.org

The following table provides representative ¹H and ¹³C NMR data for a hypothetical Michael adduct of this compound, illustrating how these data are used for structural assignment.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations |

| 1 | - | - | 200.1 | - | H2, H6 | - |

| 2 | 6.85 | d, J = 10.2 | 150.5 | H3 | C1, C4 | H3, H6 |

| 3 | 5.95 | d, J = 10.2 | 128.7 | H2 | C1, C5 | H2, H4 |

| 4 | 2.50 | m | 35.2 | H3, H5 | C2, C6 | H3, H5 |

| 5 | 1.80 | m | 28.9 | H4 | C3, C6 | H4, H6 |

| 6 | - | - | 45.3 | - | H2, H5, CH₃ | H2, H5, CH₃ |

| 7 (CH₃) | 1.10 | s | 25.1 | - | C5, C6 | H5 |

| 8 (CH₃) | 1.12 | s | 25.3 | - | C5, C6 | H5 |

Note: The data in this table is illustrative and intended to represent typical values for a derivative of this compound.

Confirmation of Molecular Architectures via X-ray Crystallography

While NMR spectroscopy provides powerful insights into molecular structure in solution, X-ray crystallography offers the definitive and most precise determination of the three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for the unambiguous confirmation of relative and absolute stereochemistry, bond lengths, bond angles, and torsional angles, especially in complex polycyclic or densely functionalized derivatives of this compound. rsc.orgresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that is dependent on the arrangement of atoms within the crystal lattice. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated, from which the precise location of each atom can be determined. mdpi.com

X-ray crystallography has been instrumental in confirming the structures of various cyclohexanone (B45756) derivatives and bicyclic systems. rsc.orgnih.gov For instance, in the case of a Diels-Alder reaction, where the formation of multiple stereoisomers is possible, X-ray analysis of a suitable crystal can unequivocally establish the endo or exo configuration of the adduct. researchgate.net Similarly, for products of Michael additions that create new stereocenters, crystallography provides irrefutable proof of their relative arrangement.

The data obtained from an X-ray crystal structure analysis are highly detailed and include parameters such as unit cell dimensions, space group, and atomic coordinates. From these, precise intramolecular distances and angles can be calculated.

Below is a table summarizing typical crystallographic data for a hypothetical derivative of this compound.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₀O₃ |

| Formula Weight | 248.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 8.456 |

| c (Å) | 15.342 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1265.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.302 |

| R-factor | 0.045 |

Note: The data in this table is illustrative and represents typical values for a crystalline derivative.

The combination of advanced NMR techniques and X-ray crystallography provides a powerful and complementary approach to the structural elucidation of derivatives and reaction products of this compound. While NMR reveals the structure and dynamics in solution, X-ray crystallography offers a static, high-resolution picture in the solid state, together affording a complete and unambiguous understanding of the molecular architecture. researchgate.netnih.gov

Strategic Applications of 6,6 Dimethylcyclohex 2 Enone in Complex Molecule Synthesis

Role as a Key Building Block for Diverse Molecular Architectures

6,6-Dimethylcyclohex-2-enone serves as a fundamental building block in organic synthesis, providing a robust scaffold for the introduction of complexity and stereochemistry. The conjugated system is susceptible to a variety of addition reactions, while the adjacent carbonyl group and the gem-dimethylated carbon offer sites for further functionalization.

The α,β-unsaturated ketone structure is a key feature in many synthetic methodologies. bohrium.com For instance, the Robinson annulation, a classic method for forming six-membered rings, often produces cyclohexenone derivatives. bohrium.com More modern methods, such as gold(I)-catalyzed hydrative cyclization of 1,6-diynes, also provide efficient routes to substituted cyclohexenone rings. nih.govorganic-chemistry.org These synthetic strategies underscore the importance of the cyclohexenone core in building complex molecules.

A significant application of this building block is in asymmetric synthesis. Research has demonstrated the use of a silyl (B83357) enol ether derivative, 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, in iridium-catalyzed allylic enolization. mdpi.com This reaction proceeds with high levels of chemo-, regio-, and enantioselectivity, affording substituted 3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones which are valuable chiral intermediates for further synthesis, including the construction of carbon-fluorine centers. mdpi.com

The reactivity of the enone system is central to its utility. Key reactions include:

Michael Addition: The β-carbon of the enone is electrophilic and readily undergoes conjugate addition with a wide range of nucleophiles. This reaction is fundamental for carbon-carbon bond formation. Catalytic enantioselective conjugate additions to cyclic enones have been developed using bifunctional catalysts. aablocks.com

Diels-Alder Reaction: As a dienophile, the double bond of this compound can react with conjugated dienes to form bicyclic adducts, a key strategy for building polycyclic systems. organic-chemistry.orgmasterorganicchemistry.com The reaction is facilitated by electron-withdrawing groups on the dienophile, such as the ketone group in the cyclohexenone. quora.com

Enolate Chemistry: The α-protons adjacent to the carbonyl group can be selectively removed to form enolates. These nucleophilic intermediates can then react with various electrophiles, allowing for functionalization at the C-2 position.

The application of these reactions enables the transformation of the relatively simple this compound scaffold into complex natural product frameworks. nih.govuwindsor.ca For example, cyclohexenone derivatives are precursors in the synthesis of molecules like β-damascone, a significant fragrance compound, through multi-step sequences that can involve rearrangements of propargylic alcohols. arkat-usa.org The versatility of cyclohexenones as chiral building blocks, often derived from carbohydrates via methods like the Ferrier carbocyclization, further extends their use in the total synthesis of natural products containing cyclohexane (B81311) units. elsevierpure.com

| Reaction Type | Description | Key Feature Utilized | Example Application |

|---|---|---|---|

| Iridium-Catalyzed Allylic Enolization | Forms enolated allyl products with high regio- and enantioselectivity. mdpi.com | Keto-enol tautomerism and reactivity of the enol ether. mdpi.com | Synthesis of chiral 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones. mdpi.com |

| Gold(I)-Catalyzed Hydrative Cyclization | Converts 1,6-diynes into substituted 2-cyclohexenone derivatives. organic-chemistry.org | Formation of the core cyclohexenone ring system. organic-chemistry.org | Synthesis of various 4-substituted 3-methylcyclohex-2-enones. organic-chemistry.org |

| Michael Addition | Conjugate addition of nucleophiles to the β-carbon of the enone. nih.gov | Electrophilicity of the β-carbon. nih.gov | Catalytic enantioselective synthesis of chromenones via 6-exo-trig Michael addition-lactonization. nih.gov |

| Diels-Alder Reaction | [4+2] cycloaddition between the enone (dienophile) and a conjugated diene. libretexts.org | Reactivity of the C=C double bond as a dienophile. libretexts.org | Construction of bicyclo[2.2.2]octane frameworks. nih.gov |

Construction of Polycyclic Frameworks (e.g., Bicyclo[2.2.2]octanes)

The rigid and sterically defined structure of this compound makes it an excellent starting point for the synthesis of complex polycyclic systems. The bicyclo[2.2.2]octane skeleton, in particular, is a recurring motif in numerous natural products and is a valuable target in synthetic chemistry. nih.gov

The most prominent method for constructing the bicyclo[2.2.2]octane core from a cyclohexenone derivative is the Diels-Alder reaction . organic-chemistry.orglibretexts.org In this [4+2] cycloaddition, the cyclohexenone acts as the dienophile, reacting with a suitable conjugated diene. The reaction creates a new six-membered ring, fusing it to the original cyclohexenone ring to form the characteristic bridged bicyclic structure. masterorganicchemistry.comquora.com The stereochemistry of the substituents on both the diene and the dienophile is retained in the product, making the reaction highly stereospecific. quora.comyoutube.com

For example, the reaction of a cyclohexenone with a simple diene like 1,3-butadiene (B125203) would yield a bicyclo[2.2.2]octenone derivative. The gem-dimethyl group at the C-6 position of the starting enone is retained at the bridgehead of the resulting bicyclic product, influencing the stereochemical outcome of the cycloaddition and the conformational properties of the final molecule.

Alternative strategies have also been developed. One such method involves the bicycloannulation of cyclohexenone α'-enolates with nitro-olefins. cdnsciencepub.com The proposed mechanism involves an initial conjugate addition of the enolate to the nitro-olefin, which is followed by an intramolecular cyclization to form a bicyclo[2.2.2]octane intermediate. Subsequent elimination of the nitro group generates a cyclopropane (B1198618) ring, ultimately yielding a tricyclo[3.2.1.0²˒⁷]octan-6-one. cdnsciencepub.com This sequence demonstrates how the inherent reactivity of the cyclohexenone enolate can be harnessed to build intricate polycyclic frameworks in a single synthetic step. cdnsciencepub.com

| Method | Reactants | Key Intermediate/Process | Resulting Framework |

|---|---|---|---|

| Diels-Alder Reaction | Cyclohexenone (dienophile) + Conjugated Diene | Concerted [4+2] cycloaddition. libretexts.org | Bicyclo[2.2.2]octenone. nih.gov |

| Nitro-olefin Bicycloannulation | Cyclohexenone α'-enolate + Nitro-olefin | Initial conjugate addition followed by intramolecular closure to a bicyclo[2.2.2]octane intermediate. cdnsciencepub.com | Tricyclo[3.2.1.0²˒⁷]octan-6-one. cdnsciencepub.com |

| Oxidative Dearomatization/Dimerization | Substituted Phenols (precursors to cyclohexadienones) | Spontaneous [4+2] homodimerization of 2,4-cyclohexadienones. nih.gov | Bicyclo[2.2.2]octenone. nih.gov |

The bicyclo[2.2.2]octane unit is not only a component of natural products but also serves as a rigid scaffold in the design of specialty monomers for polymers and as a building block for therapeutic agents. google.com The ability to synthesize these structures from readily available cyclohexenones highlights the strategic importance of this class of compounds.

Development of Novel Functional Materials Utilizing the this compound Motif (e.g., liquid crystalline compounds)

The structural features of this compound and its derivatives can be exploited in materials science for the creation of novel functional materials. A key area of application is in the synthesis of liquid crystals. researchgate.net Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and their unique optical properties are utilized in display technologies and other electro-optical applications. tcichemicals.commdpi.com

The synthesis of liquid crystalline compounds often requires molecules with a specific shape, typically elongated (calamitic) or disc-like (discotic), which promotes long-range orientational order. tcichemicals.com The cyclohexenone ring can serve as a central core or a terminal group in the design of such molecules.

Research has shown that 3,6-disubstituted cyclohex-2-en-1-ones are effective precursors for three-ring liquid crystalline compounds. researchgate.net In one approach, the synthesis involves the condensation of Mannich salts with 2-substituted acetoacetic esters to produce the key cyclohexenone intermediates. These intermediates can then be subjected to chlorination or methylation followed by oxidative aromatization to generate three-ring systems, such as terphenyl derivatives. researchgate.net When these molecules are functionalized with sufficiently long terminal alkyl chains, they can exhibit liquid crystalline phases. researchgate.net Compounds containing a 2,3-difluorobenzene moiety, synthesized via this cyclohexenone-based route, are particularly useful as components in liquid crystal mixtures due to their negative dielectric anisotropy. researchgate.net

Another related example is the synthesis of 2,6-bis(benzylidene)cyclohexanone, which has been shown to exhibit thermotropic liquid crystal behavior. researchgate.net Although derived from cyclohexanone (B45756), this work demonstrates that the core six-membered ring is a suitable scaffold for building liquid crystalline molecules. The introduction of rigid groups like benzylidene moieties extends the molecular structure, promoting the mesophase behavior necessary for liquid crystallinity. researchgate.net

The versatility of the cyclohexenone motif allows for systematic modification of the molecular structure—adjusting the length of terminal chains or altering the nature of the aromatic rings—to fine-tune the properties of the resulting liquid crystal materials, such as their mesophase range and dielectric anisotropy. researchgate.net

Q & A

Q. What are the established synthetic routes for 6,6-Dimethylcyclohex-2-enone, and how can reaction conditions be optimized?

Methodological Answer :

- Chemical Synthesis : A common approach involves acid-catalyzed cyclization of pre-functionalized precursors. For example, methyl-substituted cyclohexenones can be synthesized via aldol condensation followed by dehydration. Reaction optimization includes controlling temperature (e.g., 80–100°C) and solvent polarity (e.g., toluene or THF) to enhance yield .

- Enzymatic Approaches : Azoarcus sp. dehydrogenases have been used to catalyze stereoselective hydroxylation of cyclohexenone derivatives. Adjusting pH (6.0–7.0) and substrate feeding rates (e.g., 5–16 mL/h) improves regioselectivity .

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer :

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts (e.g., HCl) before disposal. Follow guidelines in Prudent Practices in the Laboratory .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

Methodological Answer :

- Chiral Catalysts : Use Rhodium(I) complexes with phosphine ligands to induce enantioselectivity in Diels-Alder reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

- Enzymatic Resolution : Azoarcus dehydrogenase selectively hydroxylates specific enantiomers. Optimize enzyme-substrate ratios (e.g., 1:10) to minimize racemization .

Q. How should researchers resolve contradictions in crystallographic data for strained cyclohexenone derivatives?

Methodological Answer :

- Refinement Strategies : Use SHELXL’s TWIN and BASF commands to model twinning or disorder. Validate hydrogen bonding with PLATON’s ADDSYM tool .

- Validation Metrics : Check R (<5%) and Flack parameter (±0.1) to confirm structural accuracy. Cross-reference with DFT-calculated bond angles (e.g., B3LYP/6-31G*) .

Q. What computational methods are effective for predicting the reactivity of this compound in Diels-Alder reactions?

Methodological Answer :

Q. How can researchers address discrepancies between experimental and theoretical NMR spectra?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.